molecular formula C9H7BrN2O B14814022 6-Bromo-5-cyclopropoxypicolinonitrile

6-Bromo-5-cyclopropoxypicolinonitrile

Cat. No.: B14814022
M. Wt: 239.07 g/mol
InChI Key: YETRYTPZQDMSJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the bromination of a picolinonitrile derivative using bromine in acetic acid . The reaction conditions often require careful control of temperature and reaction time to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for 6-Bromo-5-cyclopropoxypicolinonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-cyclopropoxypicolinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino derivative of the original compound .

Mechanism of Action

The mechanism of action of 6-Bromo-5-cyclopropoxypicolinonitrile is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of key enzymes or receptors in biological systems . Further research is needed to elucidate the exact mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-cyclopropoxypicolinonitrile is unique due to its specific combination of a bromine atom, a cyclopropoxy group, and a picolinonitrile moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized research applications .

Properties

Molecular Formula

C9H7BrN2O

Molecular Weight

239.07 g/mol

IUPAC Name

6-bromo-5-cyclopropyloxypyridine-2-carbonitrile

InChI

InChI=1S/C9H7BrN2O/c10-9-8(13-7-2-3-7)4-1-6(5-11)12-9/h1,4,7H,2-3H2

InChI Key

YETRYTPZQDMSJE-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=C(N=C(C=C2)C#N)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.